![molecular formula C12H12N2O3 B5623472 3-(5-methyl-2-furyl)-N-(5-methyl-3-isoxazolyl)acrylamide](/img/structure/B5623472.png)
3-(5-methyl-2-furyl)-N-(5-methyl-3-isoxazolyl)acrylamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-(5-methyl-2-furyl)-N-(5-methyl-3-isoxazolyl)acrylamide typically involves condensation reactions. For example, 3-(5-nitro-2-furyl) acrylamides, which share a similar furyl component, can be prepared through the condensation of 3-(5-nitro-2-furyl) acryloyl chloride with alkylamines, demonstrating a method that might be adaptable for synthesizing the target compound (Saikachi & Suzuki, 1958).
Molecular Structure Analysis
The structure of furyl-acrylamide derivatives involves conjugation between the furyl ring and the acrylamide moiety, which can influence the electronic properties of the molecule. Studies on similar compounds, like 2-cyano-3-(5-nitro-2-furyl) acrylamides, highlight the importance of the nitro group and the cyano group in determining the electronic characteristics of these molecules (Saikachi & Suzuki, 1959).
Chemical Reactions and Properties
Furyl-acrylamide compounds can undergo various chemical reactions, including cis-trans isomerization, as observed in compounds like AF-2 (a (5-nitro-2-furyl)acrylamide derivative), where isomerization can be catalyzed by biological reducing agents such as L-ascorbic acid, glutathione, and iron(II) (Clarke, Wardman, & Wilson, 1984).
Physical Properties Analysis
The physical properties of furyl-acrylamide derivatives, including solubility, crystallinity, and melting points, can vary significantly based on their structural features. For instance, the introduction of a nitro group in 3-(5-nitro-2-furyl) acrylamides has been shown to increase water solubility and exhibit notable antibacterial activity, which could be relevant for assessing the physical properties of the target compound (Saikachi & Suzuki, 1958).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of furyl-acrylamide compounds can be influenced by the presence of substituents on the furyl and acrylamide units. The nitro and cyano groups in related compounds have been found to impact antibacterial activity and solubility, suggesting that the methyl substitutions in the target compound could similarly affect its chemical behavior (Saikachi & Suzuki, 1959).
properties
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-3-4-10(16-8)5-6-12(15)13-11-7-9(2)17-14-11/h3-7H,1-2H3,(H,13,14,15)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZLAEDGHKFFAY-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=NOC(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=NOC(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(5-methylfuran-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide |
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